1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
The synthesis of 1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Adamantyl Moiety: The adamantyl group can be introduced through the alkylation of adamantane with suitable electrophiles.
Synthesis of the Imidazole Ring: The imidazole ring is typically formed through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through electrophilic aromatic substitution reactions, using nitrobenzene derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: Its rigid structure makes it a candidate for the development of advanced materials, including polymers and nanocomposites.
Catalysis: The compound’s ability to stabilize transition states makes it useful as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the adamantyl group provides steric hindrance, enhancing binding specificity. The sulfanyl group can form covalent bonds with nucleophilic sites, leading to irreversible inhibition of enzyme activity.
Comparison with Similar Compounds
1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its combination of the adamantyl, nitrophenyl, and sulfanyl groups, which impart distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel derivative featuring an adamantane moiety, which has been associated with various biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound consists of an adamantane carbonyl group linked to a 4,5-dihydro-1H-imidazole ring via a sulfanyl bridge connected to a nitrophenyl methyl group. The synthesis typically involves the reaction of adamantane derivatives with appropriate thiol and nitro-substituted reagents under controlled conditions.
Antiviral Activity
Research has indicated that adamantane derivatives possess antiviral properties. For instance, compounds similar to the target molecule have shown significant antiviral activity against various viruses, including influenza. The mechanism often involves interference with viral replication processes, potentially through inhibition of viral enzymes or alteration of host cell pathways .
Antimicrobial Activity
The antimicrobial potential of adamantane derivatives has also been documented. Studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis. The specific compound under consideration may exhibit similar properties due to its structural characteristics .
Urease Inhibition
Recent studies have explored the urease inhibitory potential of compounds related to the target structure. Urease is an enzyme linked to several pathological conditions, including urinary tract infections and gastric ulcers. In vitro assays have demonstrated that certain adamantane-based compounds can inhibit urease activity, suggesting a therapeutic avenue for managing related diseases .
Case Studies and Experimental Findings
- Antiviral Efficacy : A study tested several adamantane derivatives for their antiviral activity against the A-2 Victoria virus in chick embryos. Compounds structurally related to the target showed promising results, indicating that modifications in the molecular structure could enhance efficacy .
- Antimicrobial Mechanism : Another investigation into adamantane derivatives highlighted their ability to induce membrane disruption in bacterial cells. This was evidenced by fluorescence microscopy and viability assays, which confirmed significant reductions in bacterial counts upon treatment with these compounds .
- Urease Inhibition : A comparative analysis of urease inhibitors revealed that certain adamantane-linked hydrazine derivatives exhibited moderate inhibition rates, suggesting that structural modifications could enhance their inhibitory effects .
Data Tables
Properties
IUPAC Name |
1-adamantyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-19(21-10-15-7-16(11-21)9-17(8-15)12-21)23-6-5-22-20(23)28-13-14-1-3-18(4-2-14)24(26)27/h1-4,15-17H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVBDXDYTNSOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.